molecular formula C10H15N3O2 B2588395 Ethyl 8-Methyl-5,6,7,8-Tetrahydroimidazo[1,2-A]Pyrazine-3-Carboxylate CAS No. 2091166-30-0

Ethyl 8-Methyl-5,6,7,8-Tetrahydroimidazo[1,2-A]Pyrazine-3-Carboxylate

Cat. No.: B2588395
CAS No.: 2091166-30-0
M. Wt: 209.249
InChI Key: CZYZDNUFFGQMAC-UHFFFAOYSA-N
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Description

Ethyl 8-Methyl-5,6,7,8-Tetrahydroimidazo[1,2-A]Pyrazine-3-Carboxylate is a heterocyclic compound with the molecular formula C10H15N3O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-Methyl-5,6,7,8-Tetrahydroimidazo[1,2-A]Pyrazine-3-Carboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-amino pyrazine with ethyl acetoacetate in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions in ethanol, leading to the formation of the desired product in good yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-Methyl-5,6,7,8-Tetrahydroimidazo[1,2-A]Pyrazine-3-Carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl 8-Methyl-5,6,7,8-Tetrahydroimidazo[1,2-A]Pyrazine-3-Carboxylate involves its interaction with specific molecular targets and pathways. This compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Ethyl 8-Methyl-5,6,7,8-Tetrahydroimidazo[1,2-A]Pyrazine-3-Carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .

Properties

IUPAC Name

ethyl 8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-3-15-10(14)8-6-12-9-7(2)11-4-5-13(8)9/h6-7,11H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYZDNUFFGQMAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1CCNC2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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